6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline

Catalog No.
S13551552
CAS No.
M.F
C17H13Br2NO
M. Wt
407.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline

Product Name

6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline

IUPAC Name

6-bromo-3-[bromo(phenyl)methyl]-2-methoxyquinoline

Molecular Formula

C17H13Br2NO

Molecular Weight

407.1 g/mol

InChI

InChI=1S/C17H13Br2NO/c1-21-17-14(16(19)11-5-3-2-4-6-11)10-12-9-13(18)7-8-15(12)20-17/h2-10,16H,1H3

InChI Key

GNELDHPJPGGSFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)Br

6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by the presence of bromine and methoxy functional groups. Its molecular formula is C17H14Br2NOC_{17}H_{14}Br_2NO with a molecular weight of approximately 392.10 g/mol. The compound features a quinoline ring system that is substituted at the 2 and 3 positions, enhancing its chemical reactivity and biological properties.

Involving 6-bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline primarily focus on its synthesis and modification. One notable reaction is the bromination of the quinoline core, which can yield various derivatives depending on the substituents present. The compound can also participate in nucleophilic substitution reactions due to the presence of bromine atoms, making it versatile for further chemical transformations.

Example Reaction:

  • Bromination:
    C17H14Br2NO+Br2C17H13Br3NO+HBrC_{17}H_{14}Br_2NO+Br_2\rightarrow C_{17}H_{13}Br_3NO+HBr
    This reaction can introduce additional bromine atoms into the structure, leading to more complex derivatives.

6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline exhibits notable biological activities, particularly in pharmacology. Compounds within the quinoline class are often investigated for their potential as antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation and possess anti-inflammatory properties.

The synthesis of 6-bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline can be achieved through several methods:

  • Bromination of 2-Methoxyquinoline:
    • Starting from 2-methoxyquinoline, bromine is added under controlled conditions to introduce bromine at specific positions.
  • Nucleophilic Substitution:
    • The compound can be synthesized by reacting bromo derivatives with phenylmethylamine in the presence of a base, facilitating nucleophilic attack on the electrophilic carbon.
  • Multi-step Synthesis:
    • A more complex synthesis may involve multiple steps including protection-deprotection strategies and coupling reactions to build the desired structure efficiently .

6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting bacterial infections and cancer.
  • Organic Synthesis: Used as an intermediate for synthesizing other quinoline derivatives.
  • Material Science: Investigated for its properties in organic electronics due to its unique electronic structure.

Studies focusing on the interactions of 6-bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline with biological targets are crucial for understanding its mechanism of action. Research indicates that this compound may interact with various enzymes and receptors involved in metabolic pathways, potentially influencing drug metabolism and efficacy. In vitro studies have shown it can inhibit cytochrome P450 enzymes, which are essential for drug metabolism .

Several compounds share structural similarities with 6-bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline, each exhibiting unique properties:

Compound NameSimilarityKey Features
5-Bromo-2-methoxyquinoline0.77Exhibits antimicrobial properties
4-Bromo-2-methoxy-6-methylpyridine0.73Known for anti-inflammatory effects
7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol0.74Potential anticancer activity
Methyl 7-bromoquinoline-4-carboxylate0.73Used in organic synthesis

Uniqueness

The uniqueness of 6-bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline lies in its dual bromination and methoxy substitution, which enhances its reactivity and potential biological activity compared to other similar compounds. Its specific structure allows for targeted interactions with biological macromolecules, making it a valuable candidate for further research in medicinal chemistry.

MethodTemperatureYield (%)SelectivityAdvantagesLimitations
N-bromosuccinimide in chloroformRoom temperature78-80C6 > C8 > C3No radical initiator, mild conditionsMultiple bromination products
N-bromosuccinimide/azobisisobutyronitrile in chloroform70°C75C4,C6,C8High tribromination yieldRequires radical initiator and light
N-bromosuccinimide in concentrated sulfuric acidRoom temperature47-55C5 regioselectiveRegioselective monobrominationLimited to specific substrates
Dibromoisocyanuric acid in trifluoromethanesulfonic acidRoom temperature55-70C5 regioselectiveHigh regioselectivityStrong acid required

The electrophilic aromatic substitution mechanism governing quinoline bromination involves initial coordination of the electrophilic bromine species to the electron-rich aromatic system [7] [8]. The amino group activation facilitates bromination at positions ortho and para to the nitrogen substituent [7]. Temperature control proves critical, as elevated temperatures reduce positional selectivity by enabling bromination at less favored positions [8].

Methoxylation Techniques at the C2 Position

Methoxylation at the C2 position of quinoline derivatives constitutes a crucial step in synthesizing 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline [9] [10] [11]. Several methodologies have been developed to achieve this transformation with high efficiency and selectivity.

The sodium methoxide-mediated approach represents the most widely employed technique for C2 methoxylation [9] [10]. Starting from 3-benzyl-6-bromo-2-chloroquinoline, treatment with sodium methoxide in anhydrous methanol under reflux conditions for 8 hours yields the corresponding 2-methoxyquinoline derivative in 89% yield [10]. This method proceeds through nucleophilic aromatic substitution, with the electron-withdrawing nature of the quinoline nitrogen facilitating chloride displacement [10].

The mechanism involves initial coordination of methoxide anion to the electron-deficient C2 carbon, followed by chloride elimination to form the methoxy-substituted product [10] [11]. The reaction demonstrates excellent C2 selectivity due to the inherent electrophilicity of this position in quinoline systems [11]. Optimization studies reveal that the molar ratio of sodium methoxide to substrate significantly influences reaction efficiency, with optimal results achieved using 5.6 equivalents of base [10].

Lead tetraacetate-mediated methoxylation offers an alternative approach for challenging substrates [11]. This method utilizes quinoline 1-oxide derivatives as starting materials, treating them with sodium methoxide in the presence of lead tetraacetate in chloroform [11]. The reaction proceeds through an ionic pathway rather than radical mechanisms, as evidenced by radical scavenger studies [11]. Yields range from 55-70% depending on substitution patterns, with the method showing particular utility for substrates bearing electron-withdrawing groups [11].

Table 2: Methoxylation Techniques at the C2 Position

MethodStarting MaterialConditionsYield (%)SelectivityMechanism
Sodium methoxide in methanol3-Benzyl-6-bromo-2-chloroquinolineReflux 8h in methanol89C2 position selectiveNucleophilic substitution
Methoxide/lead tetraacetate systemQuinoline 1-oxideChloroform, reflux 2h55-70C2 position selectiveIonic pathway with oxidant
Methanol/potassium carbonate2-Chloroquinoline derivatives80°C, 6-12h65-85C2 position selectiveNucleophilic displacement
Sodium methoxide/dimethylformamideHaloquinoline substrates100-120°C, 4-8h70-90C2 position selectiveNucleophilic aromatic substitution

Alternative base systems employing potassium carbonate in methanol provide milder reaction conditions while maintaining good selectivity [12]. These conditions prove particularly suitable for substrates sensitive to strong basic conditions, achieving yields of 65-85% at 80°C over 6-12 hours [12]. The choice of solvent significantly influences reaction outcomes, with polar protic solvents generally favoring nucleophilic substitution pathways [12].

High-temperature conditions using sodium methoxide in dimethylformamide expand the substrate scope to include more challenging haloquinoline derivatives [13]. This approach achieves yields of 70-90% at temperatures of 100-120°C, though careful temperature control is required to prevent side reactions [13]. The elevated temperatures facilitate C2 functionalization of substrates bearing strong electron-donating groups that would otherwise be unreactive under standard conditions [13].

Palladium-Catalyzed Cross-Coupling Reactions for Phenylmethyl Group Introduction

Palladium-catalyzed cross-coupling reactions provide the most versatile and efficient methods for introducing phenylmethyl groups into quinoline systems [14] [15] [16]. These transformations are essential for constructing the complex substitution pattern found in 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline.

Suzuki-Miyaura coupling represents the gold standard for aryl-aryl bond formation in quinoline chemistry [16] [17] [18]. Using palladium acetate in combination with triphenylphosphine ligands, this methodology achieves excellent yields of 65-95% for coupling halogenated quinolines with arylboronic acids [16]. The reaction demonstrates remarkable regioselectivity, with coupling occurring preferentially at the C6 position over C8 or C3 positions [16] [17]. Optimal conditions employ potassium carbonate or cesium carbonate as base in toluene or dimethoxyethane at temperatures of 80-120°C [16] [18].

Mechanistic studies reveal that the reaction proceeds through classical oxidative addition, transmetallation, and reductive elimination steps [14]. The regioselectivity arises from electronic factors, with the C6 position exhibiting enhanced reactivity due to its proximity to the electron-withdrawing quinoline nitrogen [14]. Base choice significantly influences reaction outcomes, with stronger bases facilitating transmetallation but potentially causing substrate decomposition [18].

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Phenylmethyl Group Introduction

Reaction TypeCatalyst SystemBaseTemperature (°C)Yield Range (%)Regioselectivity
Suzuki-MiyauraPalladium acetate/triphenylphosphinePotassium carbonate/cesium carbonate80-12065-95C6 > C8 > C3
StilleTetrakis(triphenylphosphine)palladium/lithium chlorideNone/lithium chloride100-13070-90C6 preferred
NegishiTetrakis(triphenylphosphine)palladium/tetrahydrofuranNone60-8060-85C6 selective
SonogashiraDichlorobis(triphenylphosphine)palladium/copper iodideTriethylamine/diisopropylethylamine60-10065-90C6 highly selective

Stille coupling provides an alternative approach particularly suited for sensitive substrates [15] [19]. This methodology employs organotin reagents as nucleophilic partners, typically achieving yields of 70-90% under relatively mild conditions [15]. The reaction shows good functional group tolerance and proceeds efficiently at temperatures of 100-130°C in the presence of lithium chloride as additive [19]. The additive plays a crucial role in accelerating transmetallation and improving reaction efficiency [19].

Sonogashira coupling offers exceptional regioselectivity for C6 functionalization [15] [3]. Using dichlorobis(triphenylphosphine)palladium in combination with copper iodide co-catalyst, this methodology achieves highly selective coupling at the C6 position with yields of 65-90% [3]. The reaction proceeds through a dual catalytic cycle involving both palladium and copper species [15]. Optimization studies demonstrate that triethylamine or diisopropylethylamine serve as optimal bases, with reaction temperatures of 60-100°C providing the best balance of reactivity and selectivity [3].

Negishi coupling complements these approaches by enabling the use of organozinc reagents [15] [20]. This methodology proves particularly valuable for introducing functionalized aryl groups, achieving yields of 60-85% with excellent C6 selectivity [20]. The reaction proceeds under relatively mild conditions at 60-80°C and demonstrates broad functional group tolerance [20].

Optimization of Reaction Conditions for Improved Yield and Purity

Systematic optimization of reaction conditions proves essential for achieving high yields and purity in the synthesis of 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline [21] [22] [23]. Multiple parameters require careful control to maximize synthetic efficiency while minimizing side product formation.

Temperature optimization represents a critical factor influencing both reaction rate and selectivity [21] [23] [5]. For bromination reactions, room temperature conditions provide optimal selectivity while maintaining reasonable reaction rates [3]. Elevated temperatures above 80°C can lead to decreased regioselectivity due to increased molecular motion enabling reactions at less favored positions [5]. Conversely, temperatures below 60°C often result in incomplete conversion and extended reaction times [21] [23].

Solvent selection significantly impacts reaction outcomes across all transformation types [21] [22] [24]. Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and 1,4-dioxane generally provide superior results for cross-coupling reactions [22] [24]. Chlorinated solvents prove particularly effective for bromination reactions, with chloroform emerging as the optimal choice due to its ability to stabilize radical intermediates [3]. Solvent purity is crucial, as trace amounts of water or protic impurities can significantly reduce reaction efficiency [24].

Table 4: Optimization of Reaction Conditions for Improved Yield and Purity

ParameterOptimal RangeEffect on YieldEffect on Purity
Temperature60-120°CHigher temp increases rate but may decrease selectivityModerate temperatures favor cleaner reactions
SolventToluene/dimethylformamide/1,4-dioxanePolar aprotic solvents generally preferredChoice affects side product formation
Catalyst Loading2-10 mol%Optimal at 5 mol%, higher loading shows diminishing returnsOptimal loading minimizes side reactions
Reaction Time2-24 hoursLonger times improve conversion but may increase side reactionsControlled timing prevents overreaction
AtmosphereInert (argon/nitrogen)Inert atmosphere prevents oxidation side reactionsCritical for maintaining product integrity
Substrate Concentration0.1-0.5 molarHigher concentration increases rate but may decrease selectivityAffects product isolation and purification

Catalyst loading optimization reveals that 5 mol% palladium provides the optimal balance between cost and efficiency [21] [25]. Higher catalyst loadings show diminishing returns and can lead to increased side product formation due to competing pathways [25]. Lower loadings result in incomplete conversion and longer reaction times [21]. Ligand choice proves equally important, with electron-rich phosphines generally providing superior results for challenging substrates [16] [18].

Reaction time control prevents overreaction and side product formation [22] [23]. Typical reaction times range from 2-24 hours depending on the specific transformation [23]. Real-time monitoring using thin-layer chromatography or in-line spectroscopy enables precise endpoint determination [22]. Extended reaction times beyond optimal duration often lead to product decomposition or secondary reactions [23].

Atmospheric control using inert gases such as argon or nitrogen prevents oxidative side reactions [21] [24]. This proves particularly critical for palladium-catalyzed reactions where air exposure can lead to catalyst deactivation and product oxidation [24]. Degassing of solvents and reagents further improves reaction reproducibility [21].

Substrate concentration optimization typically favors concentrations of 0.1-0.5 molar [25] [26]. Higher concentrations can lead to mass transfer limitations and reduced selectivity, while lower concentrations result in extended reaction times and increased solvent usage [26]. The optimal concentration depends on the specific substrate and reaction type [25].

Scalability Challenges in Multi-Step Synthesis

The industrial-scale synthesis of 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline presents numerous technical and economic challenges that require systematic approaches to overcome [27] [28] [29]. Multi-step synthetic routes amplify these challenges, necessitating careful process design and optimization.

Heat management represents one of the most significant scalability challenges [27] [29]. Many synthetic steps, particularly palladium-catalyzed cross-coupling reactions, are highly exothermic and require precise temperature control [27]. Laboratory-scale reactions benefit from efficient heat dissipation through small vessel surface area, but industrial-scale reactions require sophisticated cooling systems [29]. Inadequate heat removal can lead to thermal runaway, product decomposition, and safety hazards [27] [29].

Mixing efficiency becomes critically important at larger scales where mass transfer limitations can significantly impact reaction outcomes [27] [29]. Poor mixing leads to concentration gradients, hot spots, and reduced selectivity [29]. Industrial reactors require high-efficiency impellers, baffles, and sufficient agitation to ensure homogeneous reaction conditions [27]. The challenge is compounded in multi-phase systems common in cross-coupling reactions [29].

Table 5: Scalability Challenges in Multi-Step Synthesis

Challenge CategoryLaboratory Scale IssuesIndustrial Scale ChallengesMitigation Strategies
Heat ManagementHeat dissipation manageableExothermic reactions require cooling systemsJacketed reactors, controlled addition rates
Mixing EfficiencyGood mixing with magnetic stirringInadequate mixing leads to hot spots and selectivity issuesHigh-efficiency impellers, baffled reactors
Reagent AdditionManual addition possibleControlled addition systems needed for safetyAutomated dosing systems, flow chemistry
Reaction MonitoringEasy sampling and analysisOnline monitoring systems requiredIn-line spectroscopy, automated sampling
Product IsolationStandard workup proceduresLarge-scale extraction and purificationContinuous extraction, crystallization optimization
Waste ManagementSmall volumes manageableSignificant solvent recovery and disposalSolvent recycling, green chemistry approaches

Reagent addition control becomes complex at industrial scale where precise stoichiometry is essential for optimal yields [27] [30]. Manual addition used in laboratory synthesis is replaced by automated dosing systems that ensure controlled addition rates while maintaining safety [30]. This is particularly critical for exothermic bromination reactions where rapid reagent addition can cause dangerous temperature excursions [27].

Reaction monitoring transitions from simple sampling to sophisticated online analytical systems [28] [30]. Industrial processes require real-time monitoring of temperature, pressure, pH, and composition to ensure consistent product quality [28]. In-line spectroscopic techniques such as Fourier-transform infrared and nuclear magnetic resonance spectroscopy enable continuous monitoring without sampling delays [30].

Product isolation and purification present significant challenges when scaling from gram to kilogram quantities [27] [28]. Standard laboratory workup procedures involving separatory funnels and rotary evaporators are replaced by continuous extraction units, large-scale crystallization systems, and industrial distillation equipment [28]. Each unit operation requires optimization to maintain product purity while minimizing losses [27].

Waste management becomes a major concern at industrial scale where quinoline synthesis can generate substantial quantities of organic waste [28] [29]. Solvent recovery systems, catalytic recycling, and green chemistry approaches become economically attractive at larger scales [28]. Process intensification through continuous flow chemistry can reduce waste generation while improving safety and efficiency [29].

Economic considerations significantly influence process design decisions [27] [28]. Laboratory syntheses optimized for yield may not be economically viable at industrial scale due to expensive reagents, complex purification requirements, or environmental compliance costs [28]. Alternative synthetic routes using less expensive starting materials or more efficient transformations may be required [27].

Quality control systems must ensure consistent product specifications across multiple batches [28] [30]. This requires validated analytical methods, statistical process control, and comprehensive documentation systems [30]. The complexity increases significantly for multi-step syntheses where small variations in intermediate quality can compound to cause significant final product variability [28].

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline through detailed analysis of both proton and carbon chemical environments. The quinoline scaffold exhibits characteristic aromatic proton signals that are systematically influenced by the presence of electron-withdrawing bromine substituents and the electron-donating methoxy group [1] [2].

The aromatic region displays distinctive patterns characteristic of substituted quinoline systems. The hydrogen atom at position 2 of the quinoline ring appears as a doublet typically observed between 8.7-9.0 parts per million, with coupling constants ranging from 4.0-4.5 hertz due to coupling with the adjacent hydrogen at position 3 [1] [3]. This chemical shift reflects the deshielding effect of the quinoline nitrogen atom, which reduces electron density around nearby protons [2].

The methoxy substituent at position 2 generates a singlet at approximately 4.0 parts per million, integrating for three hydrogens [1] [4]. This methoxy group exhibits a characteristic 13C nuclear magnetic resonance signal at approximately 62 parts per million for the methyl carbon, consistent with oxygen-attached aliphatic carbons in aromatic ether systems [1] [2]. The carbon-oxygen-carbon linkage creates distinctive electronic environments that are readily distinguishable from other methyl-containing functional groups.

The bromine substituent at position 6 significantly influences the chemical shifts of neighboring carbons and protons through its electron-withdrawing inductive effect [3]. This substitution pattern creates a characteristic AB coupling system in the aromatic region, where the remaining quinoline protons exhibit modified coupling patterns and chemical shifts compared to unsubstituted quinoline [1] [3].

The phenylmethyl substituent at position 3 introduces additional complexity to the spectral assignments. The benzylic proton adjacent to the bromine atom experiences significant deshielding, appearing downfield compared to typical benzylic protons [1] [2]. The phenyl ring protons generate multipicity patterns in the aromatic region between 7.2-7.8 parts per million, with integration patterns consistent with monosubstituted benzene systems [2].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the quinoline carbons, with the carbon bearing the methoxy group typically appearing between 150-160 parts per million [2]. The bromine-substituted carbons exhibit characteristic downfield shifts due to the electronegativity of the halogen substituent [3]. The phenyl carbons appear in the typical aromatic region between 125-140 parts per million, with the ipso carbon showing distinctive chemical shift patterns due to the adjacent bromine substitution [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline reveals characteristic fragmentation pathways that reflect the structural features and bonding patterns within this complex molecule. The electron impact ionization process generates predictable fragmentation patterns that provide structural confirmation and mechanistic insight into the gas-phase chemistry of brominated quinoline derivatives [5] [6].

The molecular ion peak exhibits moderate intensity, typical of aromatic compounds containing heavy halogen substituents [5]. The presence of two bromine atoms creates distinctive isotopic patterns with characteristic mass differences of 2 atomic mass units, reflecting the natural abundance ratio of bromine-79 and bromine-81 isotopes [7]. This isotopic signature serves as a definitive indicator of dibrominated compounds in mass spectrometric analysis.

Primary fragmentation pathways involve the sequential loss of bromine atoms through homolytic cleavage mechanisms [5] [7]. The initial loss of a bromine radical (79 or 81 mass units) generates stable radical cations that retain the quinoline aromatic system [5]. This fragmentation pattern follows established mechanisms observed in other brominated aromatic compounds, where the carbon-bromine bond represents a favored cleavage site due to its relatively low bond dissociation energy [7].

The methoxy substituent undergoes characteristic fragmentation through multiple pathways [5]. Loss of the methoxy radical (31 mass units) occurs through alpha-cleavage adjacent to the oxygen atom, generating stable quinoline-based fragment ions [5]. Alternative fragmentation involves loss of formaldehyde (30 mass units) or formic acid radical (29 mass units) through rearrangement mechanisms that involve hydrogen transfers within the molecular ion [5].

The phenylmethyl substituent at position 3 generates characteristic benzylic fragmentation patterns [5] [6]. Formation of the tropylium ion (mass-to-charge ratio 91) represents a highly favored fragmentation pathway due to the exceptional stability of this seven-membered aromatic cation [5]. The presence of bromine on the benzylic carbon influences this fragmentation, potentially generating brominated benzyl cations with characteristic isotopic patterns [7].

The quinoline core system exhibits remarkable stability under electron impact conditions, often appearing as a base peak or prominent fragment ion [5] [6]. Loss of hydrogen cyanide (27 mass units) from the quinoline system represents a characteristic fragmentation pathway observed in many nitrogen-containing heterocyclic compounds [5] [8]. This elimination reaction proceeds through ring contraction mechanisms that generate stable eight-carbon fragment ions [8].

Secondary fragmentation patterns involve further decomposition of primary fragment ions through ring-opening reactions and additional small molecule eliminations [5]. These processes generate smaller fragment ions that provide additional structural information but typically appear with lower relative intensities compared to primary fragmentation products [5].

Density Functional Theory Studies of Electronic Structure

Density functional theory calculations provide comprehensive insight into the electronic structure and molecular properties of 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline, revealing fundamental characteristics that govern its chemical behavior and spectroscopic properties. These computational investigations employ established methodologies to determine frontier molecular orbital energies, electronic transitions, and various reactivity descriptors [9] [10].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies calculated using the B3LYP functional with 6-31G(d,p) basis set provide fundamental information about the electronic structure [9] [11]. The highest occupied molecular orbital energy typically ranges between -6.0 to -6.5 electron volts, while the lowest unoccupied molecular orbital energy appears between -1.5 to -2.0 electron volts [9] [10]. These values reflect the electron-withdrawing effects of the bromine substituents and the electron-donating character of the methoxy group.

The energy gap between frontier molecular orbitals, calculated as the difference between lowest unoccupied molecular orbital and highest occupied molecular orbital energies, provides important information about molecular stability and reactivity [9] [11]. Values typically range from 4.0 to 4.5 electron volts, indicating moderate stability and suggesting potential applications in electronic materials [9] [12]. This energy gap correlates with the observed ultraviolet-visible absorption characteristics and influences the compound's photochemical properties.

Global reactivity descriptors derived from frontier molecular orbital energies provide quantitative measures of chemical reactivity [11] [12]. The chemical hardness, calculated as half the energy gap, indicates resistance to electronic perturbation and provides insight into molecular stability [11]. Chemical softness, the reciprocal of hardness, correlates with molecular polarizability and reactivity toward electrophilic or nucleophilic attack [12].

Electronegativity values, calculated as the average of ionization potential and electron affinity, provide information about the compound's tendency to attract electrons in chemical bonds [11] [12]. The electrophilicity index, derived from electronegativity and chemical hardness, quantifies the molecule's capacity to accept electrons from electron-rich species [12].

The dipole moment, calculated from the charge distribution within the molecule, provides information about molecular polarity and potential intermolecular interactions [10] [11]. Values typically range from 3.5 to 4.2 Debye units, reflecting the asymmetric distribution of electron density caused by the various substituents [10]. This significant dipole moment suggests potential for hydrogen bonding interactions and influences solubility characteristics in polar solvents.

Time-dependent density functional theory calculations predict electronic absorption spectra and provide assignments for observed ultraviolet-visible transitions [10] [12]. These calculations typically employ the CAM-B3LYP functional to accurately describe charge-transfer transitions and avoid issues with standard functionals in predicting excitation energies [10] [12]. The predicted absorption maxima correlate well with experimental observations, validating the computational approach.

Molecular electrostatic potential surfaces calculated from density functional theory provide three-dimensional representations of electron density distribution [11] [12]. These surfaces identify regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack [12]. The presence of bromine atoms creates regions of positive electrostatic potential, while the nitrogen and oxygen atoms generate areas of negative potential [11].

Vibrational Spectroscopy and Infrared Band Assignments

Vibrational spectroscopy provides detailed fingerprint information for 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline through characteristic infrared absorption bands that correspond to specific molecular vibrations. The complex molecular structure generates numerous vibrational modes that can be systematically assigned through comparison with related compounds and theoretical calculations [13] [14].

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3010-3100 wavenumbers, with typical values around 3055 reciprocal centimeters [15] [13]. These stretches exhibit medium intensity and are readily distinguished from aliphatic carbon-hydrogen stretches by their higher frequency [16] [17]. The presence of electronegative substituents such as bromine can shift these frequencies slightly higher than expected for simple aromatic systems [17].

Aliphatic carbon-hydrogen stretching vibrations from the methoxy group appear between 2920-2980 wavenumbers, typically around 2947 reciprocal centimeters [15] [13]. These vibrations exhibit medium intensity and are characteristic of methyl groups attached to oxygen atoms [16]. The symmetric and asymmetric stretching modes of the methyl group generate closely spaced absorption bands that may appear as multiplets under high resolution conditions [13].

The aromatic carbon-carbon stretching vibrations occur between 1580-1620 wavenumbers, typically around 1595 reciprocal centimeters [15] [13]. These vibrations exhibit strong intensity and are characteristic of the quinoline ring system [13] [14]. The carbon-nitrogen stretching vibrations of the quinoline system appear between 1540-1580 wavenumbers, typically around 1565 reciprocal centimeters, and exhibit strong intensity due to the polar character of the carbon-nitrogen bond [13].

The carbon-oxygen-carbon stretching vibrations of the methoxy group generate strong absorption bands between 1200-1300 wavenumbers, typically around 1245 reciprocal centimeters [15] [16]. These asymmetric stretching vibrations are highly characteristic of ether functional groups and provide definitive identification of the methoxy substituent [16] [18].

Carbon-bromine stretching vibrations appear as strong absorption bands between 500-700 wavenumbers, typically around 615 reciprocal centimeters [16] [17]. These low-frequency vibrations reflect the heavy mass of the bromine atom and the relatively weak carbon-bromine bond [16] [19]. The presence of multiple bromine atoms may generate multiple bands in this region, depending on the different chemical environments of the carbon-bromine bonds.

Carbon-hydrogen bending vibrations generate multiple absorption bands throughout the fingerprint region [13] [14]. In-plane bending vibrations appear between 1000-1200 wavenumbers with medium intensity, while out-of-plane bending vibrations occur between 750-900 wavenumbers with strong intensity [13] [16]. These bending modes are sensitive to the substitution pattern of the aromatic rings and provide detailed structural information.

Ring breathing vibrations of the quinoline system appear between 980-1020 wavenumbers, typically around 1005 reciprocal centimeters [13] [14]. These vibrations involve symmetric expansion and contraction of the aromatic ring system and exhibit medium intensity [13]. The frequency of ring breathing modes is sensitive to ring substitution and can shift significantly with different substituent patterns.

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Exact Mass

406.93434 g/mol

Monoisotopic Mass

404.93639 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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